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Compound of Interest

Compound Name: 5-Bromoquinolin-6-ol

Cat. No.: B180085 Get Quote

A Note on Data Availability: Despite a comprehensive search of chemical databases and

scientific literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry) for 5-Bromoquinolin-6-ol could not be located. This compound is a less

common isomer, with the vast majority of published data pertaining to its structural isomer, 5-

Bromoquinolin-8-ol.

This guide will, therefore, provide a detailed overview of the expected spectroscopic

characteristics of a bromo-hydroxyquinoline compound, utilizing data from the closely related

and well-documented isomer, 5-Bromoquinolin-8-ol, for illustrative purposes. The experimental

protocols described are generalized procedures applicable to the analysis of such compounds.

Spectroscopic Data Summary (for 5-Bromoquinolin-
8-ol)
The following tables summarize the spectroscopic data available for 5-Bromoquinolin-8-ol. It is

crucial to note that while the overall spectral features will share similarities, the precise

chemical shifts, coupling constants, and fragmentation patterns for 5-Bromoquinolin-6-ol will

differ due to the different substitution pattern on the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
for 5-Bromoquinolin-8-ol
¹H NMR (Proton NMR) Data
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Chemical Shift (δ, ppm) Multiplicity Assignment

~8.92 dd H-2

~8.27 dd H-4

~7.83 d H-6

~7.38 dd H-3

~7.34 d H-7

Note: Data is approximate and may vary based on solvent and experimental conditions.[1]

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ, ppm) Assignment

~155.79 C-8

~151.25 C-2

~146.20 C-4

~136.38 C-8a

~128.42 C-6

~123.36 C-3

~119.24 C-4a

~118.90 C-7

~106.41 C-5

Note: Data is approximate and may vary based on solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy Data for 5-Bromoquinolin-8-
ol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b075139
https://www.benchchem.com/product/b075139
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Interpretation

3400-3100 (broad) O-H stretching (phenolic)

3100-3000 Aromatic C-H stretching

1600-1450 Aromatic C=C and C=N ring stretching

~1270 C-O stretching (phenolic)

Below 800 C-Br stretching, C-H out-of-plane bending

Note: Based on typical IR absorptions for substituted quinolines and phenols.

Mass Spectrometry (MS) Data for 5-Bromoquinolin-8-ol
m/z Value Interpretation

223/225
[M]⁺ Molecular ion peak (characteristic isotopic

pattern for Bromine)

144 [M-Br]⁺

116 [M-Br-CO]⁺

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

solid organic compound such as a bromo-hydroxyquinoline derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for hydroxy-

substituted compounds.
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Transfer the solution into a standard 5 mm NMR tube, filtering through a small plug of

glass wool if any particulate matter is present.

Data Acquisition:

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard one-

pulse sequence is typically used with a spectral width of 12-15 ppm. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio, with a relaxation delay of

1-5 seconds.

¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence. The

spectral width is typically set to 200-220 ppm. A significantly larger number of scans is

required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture into a pellet die and compress it under high pressure to form a small,

transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of

the empty sample compartment should be recorded and automatically subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction:
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The sample can be introduced into the mass spectrometer via direct infusion or after

separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Ionization:

Electron Ionization (EI) is a common technique for volatile and thermally stable

compounds, which typically produces a detailed fragmentation pattern.

Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or

thermally sensitive molecules, which may result in a more prominent molecular ion peak.

Mass Analysis and Detection:

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

The detector records the abundance of each ion, resulting in the mass spectrum.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 5-Bromoquinolin-6-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180085#spectroscopic-data-for-5-bromoquinolin-6-ol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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